2-Amino-2-(4-fluorophenyl)acetonitrile
Overview
Description
2-Amino-2-(4-fluorophenyl)acetonitrile is an organic compound with the molecular formula C8H7FN2. It is characterized by the presence of an amino group and a nitrile group attached to a 4-fluorophenyl ring.
Scientific Research Applications
2-Amino-2-(4-fluorophenyl)acetonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials
Safety and Hazards
2-Amino-2-(4-fluorophenyl)acetonitrile is classified as toxic . It has hazard statements H301-H311-H331, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and wearing protective gloves/clothing/eye protection/face protection .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(4-fluorophenyl)acetonitrile typically involves the reaction of 4-fluorobenzaldehyde with potassium cyanide and ammonium chloride in the presence of a suitable solvent such as ethanol. The reaction proceeds through the formation of an intermediate imine, which is subsequently hydrolyzed to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-2-(4-fluorophenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of 4-fluorobenzamide or 4-fluorobenzoic acid.
Reduction: Formation of 2-amino-2-(4-fluorophenyl)ethylamine.
Substitution: Formation of N-substituted derivatives.
Mechanism of Action
The mechanism of action of 2-Amino-2-(4-fluorophenyl)acetonitrile depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards its molecular targets .
Comparison with Similar Compounds
- 2-Amino-2-(4-chlorophenyl)acetonitrile
- 2-Amino-2-(4-bromophenyl)acetonitrile
- 2-Amino-2-(4-methylphenyl)acetonitrile
Comparison: 2-Amino-2-(4-fluorophenyl)acetonitrile is unique due to the presence of the fluorine atom, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties can influence the compound’s biological activity and make it a valuable scaffold for drug design .
Properties
IUPAC Name |
2-amino-2-(4-fluorophenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAEXHZOJAUQXNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C#N)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371022 | |
Record name | 2-Amino-2-(4-fluorophenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20371022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56464-70-1 | |
Record name | 2-Amino-2-(4-fluorophenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20371022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-2-(4-fluorophenyl)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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